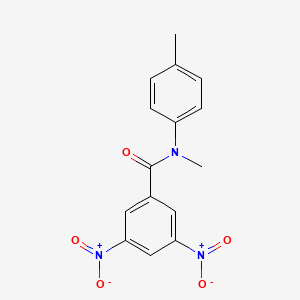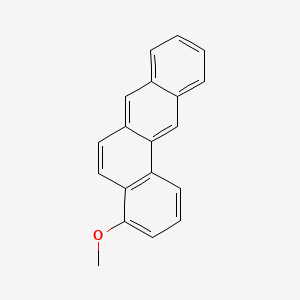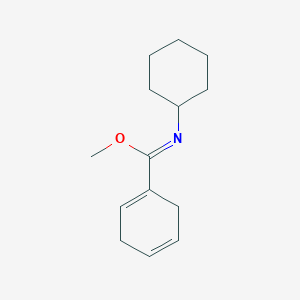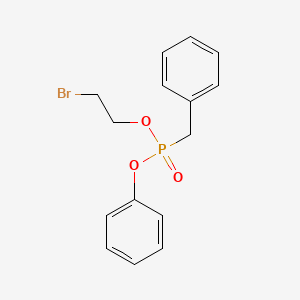silane CAS No. 62972-17-2](/img/structure/B14503227.png)
Methylbis[(2-methylbut-3-yn-2-yl)oxy](3,3,3-trifluoropropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylbis(2-methylbut-3-yn-2-yl)oxysilane is a specialized organosilicon compound It is characterized by the presence of a trifluoropropyl group and two 2-methylbut-3-yn-2-yloxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-methylbut-3-yn-2-yl)oxysilane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with 2-methylbut-3-yn-2-ol in the presence of a base. The reaction proceeds via the formation of an intermediate silanol, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Methylbis(2-methylbut-3-yn-2-yl)oxysilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methylbis(2-methylbut-3-yn-2-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Methylbis(2-methylbut-3-yn-2-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes.
Industry: It is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Methylbis(2-methylbut-3-yn-2-yl)oxysilane exerts its effects involves interactions with various molecular targets. The trifluoropropyl group can enhance the compound’s stability and reactivity, while the 2-methylbut-3-yn-2-yloxy groups provide sites for further chemical modifications. These interactions can influence the compound’s behavior in different environments and its ability to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in its use as a protective group for acetylene.
2-Methylbut-3-yn-2-ol: Shares the 2-methylbut-3-yn-2-yloxy group and is used in similar chemical reactions.
Uniqueness
Methylbis(2-methylbut-3-yn-2-yl)oxysilane is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
Propriétés
Numéro CAS |
62972-17-2 |
|---|---|
Formule moléculaire |
C14H21F3O2Si |
Poids moléculaire |
306.39 g/mol |
Nom IUPAC |
methyl-bis(2-methylbut-3-yn-2-yloxy)-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C14H21F3O2Si/c1-8-12(3,4)18-20(7,11-10-14(15,16)17)19-13(5,6)9-2/h1-2H,10-11H2,3-7H3 |
Clé InChI |
DMDPEWNPPFMQBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)O[Si](C)(CCC(F)(F)F)OC(C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




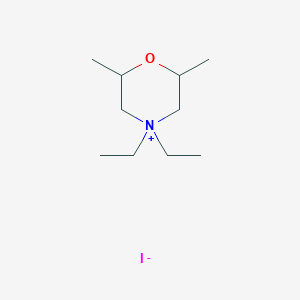
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene](/img/structure/B14503177.png)

![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
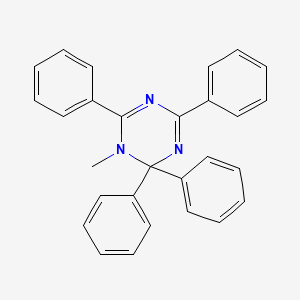
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)

